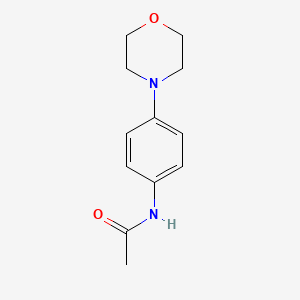

N-(4-morpholinophenyl)acetamide

Description

N-(4-morpholinophenyl)acetamide is an organic compound featuring a central N-phenylacetamide structure where a morpholine (B109124) ring is attached at the para position of the phenyl group. Its chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 103913-29-7 cymitquimica.com |

| Molecular Formula | C₁₂H₁₆N₂O₂ cymitquimica.com |

| Molecular Weight | 220.27 g/mol cymitquimica.com |

| Synonyms | N-(4-morpholin-4-ylphenyl)acetamide, 4-[4-(Acetylamino)phenyl]morpholine cymitquimica.com |

This table is interactive. Click on the headers to sort.

The primary interest in this molecule within the research community stems from its utility as a building block or fragment in drug discovery and development.

The amide functional group is one of the most prevalent linkages in pharmaceuticals and biomolecules. Its importance arises from its unique combination of stability and hydrogen-bonding capability. The amide bond is resistant to hydrolysis, providing metabolic stability to drug molecules, yet the N-H and C=O groups are excellent hydrogen bond donors and acceptors, respectively. This allows amide-containing compounds to form strong and specific interactions with biological targets like proteins and enzymes.

This dual nature has cemented the amide as a cornerstone in medicinal chemistry. Many widely used drugs, from simple analgesics like Paracetamol to complex antibiotics, feature this functional group as a critical component for their biological activity. nih.gov Therefore, N-(4-morpholinophenyl)acetamide, as an amide-containing molecule, is situated within a well-established and highly significant area of chemical space explored for therapeutic purposes.

A "scaffold" in medicinal chemistry refers to a core molecular structure upon which various functional groups can be systematically added or modified to explore structure-activity relationships (SAR). N-(4-morpholinophenyl)acetamide serves as an exemplary scaffold for several reasons:

The Morpholine Moiety: The morpholine ring is considered a "privileged" structure in drug design. Its inclusion often improves the pharmacokinetic profile of a molecule by increasing aqueous solubility and metabolic stability. Its non-planar, chair-like conformation can also provide a three-dimensional architecture that can be advantageous for fitting into the binding pockets of biological targets. The morpholine group is a common feature in numerous approved drugs.

The Phenylacetamide Core: The N-phenylacetamide portion of the molecule provides a rigid and planar linker that can be readily functionalized. The phenyl ring allows for substitutions at its ortho and meta positions, while the acetyl group on the nitrogen can be replaced with other substituents to modulate activity.

The combination of the soluble, metabolically stable morpholine ring with the versatile phenylacetamide core creates a scaffold that is both synthetically accessible and rich in potential for chemical modification.

Academic research involving the N-(4-morpholinophenyl)acetamide scaffold has primarily focused on its derivatization to create novel compounds with specific biological activities. Rather than studying the parent compound itself, researchers use it as a starting point for synthesizing libraries of related molecules.

A notable research trajectory involves the development of morpholine-acetamide derivatives as potential anti-tumor agents. In one study, researchers synthesized a series of compounds by modifying the acetamide (B32628) portion of a related morpholine-containing scaffold. nih.gov The core idea was to attach various heterocyclic amines, phenols, or thiols to the acetyl group, creating a diverse set of new chemical entities. These derivatives were then evaluated for their pharmacological effects. nih.gov

The findings from such studies highlight the utility of the core scaffold. For example, the synthesis of 2-[(4-fluorophenyl) amino]-1-(morpholin-4-yl) ethanone (B97240) and 2-[(4-chlorobenzyl) amino]-1-(morpholin-4-yl) ethanone demonstrates how modifications to the acetamide group can be systematically explored. nih.gov This trajectory—using the N-(4-morpholinophenyl)acetamide framework to generate and test new potential therapeutic agents—is a central theme in the academic exploration of this compound.

Research on Morpholine-Acetamide Derivatives

| Derivative | Molecular Formula | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 2-[(4-fluorophenyl) amino]-1-(morpholin-4-yl) ethanone | C₁₂H₁₅FN₂O₂ | 71% | 220°C |

| 2-[(4-methoxy phenyl) amino]-1-(morpholin-4-yl)ethanone | C₁₃H₁₈N₂O₃ | 77% | 185°C |

| 2-[(4-chlorobenzyl) amino]-1-(morpholin-4-yl) ethanone | C₁₃H₁₇ClN₂O₂ | 87% | 190°C |

This interactive table summarizes data on synthesized derivatives based on a morpholine-acetamide scaffold. Source: nih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-(4-morpholin-4-ylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-10(15)13-11-2-4-12(5-3-11)14-6-8-16-9-7-14/h2-5H,6-9H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCIAVMWCOEWGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351449 | |

| Record name | N-(4-morpholinophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103913-29-7 | |

| Record name | N-(4-morpholinophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemoenzymatic Transformations of N 4 Morpholinophenyl Acetamide

Advanced Synthetic Approaches and Sustainable Methodologies

Expedited Synthesis Protocols for Optimized Yields

Two prominent expedited methods for the synthesis of 4-morpholinoaniline (B114313) are the Buchwald-Hartwig amination and the Ullmann condensation. wikipedia.orgchemeurope.com Both methods involve the formation of a carbon-nitrogen bond between an aryl halide (or a related electrophile) and morpholine (B109124).

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for its high efficiency and broad functional group tolerance. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst in conjunction with a phosphine (B1218219) ligand to couple an aryl halide or triflate with an amine. acs.orgorganic-chemistry.org

The Ullmann condensation is a copper-catalyzed reaction that serves as a classical and still relevant method for N-arylation. chemeurope.comwikipedia.org While traditionally requiring harsh reaction conditions, modern modifications have led to milder and more efficient protocols. acs.orgmdpi.com

Below is a table summarizing representative conditions for these key synthetic steps.

| Reaction Step | Reactants | Catalyst/Reagents | Solvent | Temperature | Yield | Reference |

| Buchwald-Hartwig Amination | 4-Chloroaniline, Morpholine | Pd(OAc)₂, Phosphine Ligand, Base (e.g., NaOtBu) | Toluene | 80-120°C | High | wikipedia.orglibretexts.org |

| Ullmann Condensation | 4-Iodoaniline, Morpholine | CuI, Ligand (e.g., L-proline), Base (e.g., K₂CO₃) | DMSO | 100-150°C | Good to High | wikipedia.orgresearchgate.net |

| Acetylation | 4-Morpholinoaniline | Acetic Anhydride or Acetyl Chloride | Dichloromethane or neat | Room Temp. | High | patsnap.com |

Derivatization Strategies for N-(4-morpholinophenyl)acetamide Analogues

The structural framework of N-(4-morpholinophenyl)acetamide offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogues. These modifications can be targeted at the acetamide (B32628) moiety, the central phenyl ring, or the morpholine heterocycle, and can also involve the construction of fused ring systems.

Chemical Modifications on the Acetamide Moiety

Furthermore, the nitrogen atom of the acetamide can participate in intramolecular cyclization reactions. For instance, in related systems, acetamido groups have been utilized in the synthesis of benzodiazepines, highlighting the potential for constructing more complex heterocyclic structures from the acetamide functionality. acs.org

Substitutions on the Phenyl Ring System

The phenyl ring of N-(4-morpholinophenyl)acetamide is activated towards electrophilic aromatic substitution by both the acetamido and the morpholino substituents. The acetamido group is a moderate ortho-, para-directing group, while the morpholino group, through the nitrogen lone pair, is a strong activating and ortho-, para-directing group. wikipedia.org This dual activation facilitates a variety of substitution reactions.

Common electrophilic substitution reactions that can be envisaged on this scaffold include:

Nitration: Using a mixture of nitric acid and sulfuric acid.

Halogenation: Employing reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Sulfonation: With fuming sulfuric acid.

Friedel-Crafts Acylation/Alkylation: Although the presence of the basic morpholine nitrogen can complicate these reactions by coordinating to the Lewis acid catalyst.

The regiochemical outcome of these substitutions will be directed to the positions ortho to the morpholino group, which are also meta to the acetamido group.

Structural Diversification of the Morpholine Heterocycle

The morpholine ring itself can be a site for structural diversification. While generally stable, the C-H bonds of the morpholine ring can be functionalized. For example, photoredox catalysis has been shown to enable the α-arylation of the morpholine ring in related structures. researchgate.net Additionally, the secondary amine nature of morpholine allows for a wide range of reactions prior to its incorporation into the final molecule, and some of these modifications may be adaptable to the fully assembled N-(4-morpholinophenyl)acetamide. wikipedia.org Ring-opening reactions of the morpholine moiety, while more challenging, could also provide a route to novel acyclic analogues.

Introduction of Fused Heterocyclic Systems

The N-(4-morpholinophenyl)acetamide scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. N-substituted anilines are common precursors for the construction of a variety of fused heterocycles. organic-chemistry.org General strategies that could be applied include:

Intramolecular Cyclization: Functionalization of the phenyl ring at a position ortho to either the morpholino or acetamido group, followed by an intramolecular cyclization reaction, can lead to the formation of tricyclic systems.

Annulation Reactions: Reaction with bifunctional electrophiles can be used to build a new ring onto the existing scaffold. For example, reactions that lead to the formation of fused quinolines, quinoxalines, or benzimidazoles from substituted anilines are well-established in the literature and could potentially be adapted. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles for N 4 Morpholinophenyl Acetamide Analogues

Elucidation of Essential Pharmacophoric Features and Structural Motifs

The biological activity of N-(4-morpholinophenyl)acetamide analogues is intrinsically linked to the spatial arrangement and electronic properties of their constituent parts. The morpholine (B109124) ring, a common motif in medicinal chemistry, is recognized for its ability to enhance the potency of molecules and improve their pharmacokinetic profiles. e3s-conferences.org The core structure can be dissected into three key pharmacophoric elements: the morpholine ring, the central phenylacetamide core, and various substituents that can be introduced at different positions.

Studies on morpholine-acetamide derivatives have revealed that the morpholine moiety often acts as a crucial anchor, interacting with biological targets. nih.gov The acetamide (B32628) linker provides a degree of conformational flexibility while also participating in hydrogen bonding interactions, which are critical for target recognition and binding. The phenyl ring serves as a central scaffold to which the morpholine and acetamide groups are attached, and it also provides a platform for introducing further substituents to modulate activity and selectivity.

In a series of newly synthesized N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide derivatives, the presence of both the morpholine and an additional arylpiperazine moiety was found to be essential for their antimicrobial activity. ijres.org This suggests a pharmacophoric model where the morpholine and the terminal aryl group of the piperazine (B1678402) moiety occupy specific binding pockets in the target enzyme or receptor.

Quantitative Analysis of Structure-Activity Correlations (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This is often achieved by developing models that relate physicochemical descriptors of the molecules to their observed activity. nih.gov For N-(4-morpholinophenyl)acetamide analogues, while comprehensive QSAR studies are not extensively reported in the public domain, the principles of QSAR can guide the rational design of more potent and selective compounds.

A typical QSAR analysis for this class of compounds would involve the calculation of a wide range of molecular descriptors, including steric (e.g., molecular volume, surface area), electronic (e.g., partial charges, dipole moment), and hydrophobic (e.g., logP) parameters. nih.gov These descriptors would then be correlated with biological activity data, such as IC50 values, using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms like artificial neural networks (ANN). nih.gov

The development of a robust QSAR model for N-(4-morpholinophenyl)acetamide analogues would enable the virtual screening of large compound libraries and the prediction of the biological activity of novel, yet-to-be-synthesized derivatives. This would significantly streamline the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency.

Impact of Substituent Effects on Bioactivity Profiles

The systematic modification of substituents on the N-(4-morpholinophenyl)acetamide scaffold has a profound impact on the resulting bioactivity. Research into various analogues has provided valuable insights into how different functional groups influence potency and selectivity.

In a study focused on the development of morpholine-acetamide derivatives as anti-tumor agents, the nature of the substituent attached to the acetamide nitrogen played a critical role in their inhibitory activity against carbonic anhydrase and their anti-proliferative effects on cancer cell lines. nih.govnih.gov For instance, derivatives bearing heterocyclic moieties and aryl rings with electronegative substituents demonstrated promising biological activity. nih.gov

The following table summarizes the carbonic anhydrase inhibitory activity of a series of synthesized morpholine-acetamide derivatives.

| Compound | Substituent (R) | IC50 (µM) |

| 1c | 8.80 | |

| 1d | 11.13 | |

| 1h | 4-fluorophenylamino | 8.12 |

| Acetazolamide (Standard) | 7.51 |

Data sourced from Heliyon. nih.gov

Similarly, in the investigation of N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide derivatives for antimicrobial activity, the substitution pattern on the terminal aryl ring of the piperazine moiety was a key determinant of efficacy. ijres.org Compounds bearing a fluoro substituent exhibited significant antimicrobial activity, with some derivatives showing potency equal to or greater than standard drugs. ijres.org The presence of a 4-bromophenyl or a 3-hydroxyphenyl group on the piperazine ring also conferred considerable antifungal activity. ijres.org

These findings underscore the importance of electronic and steric effects of substituents in modulating the interaction of these analogues with their biological targets.

Rational Design Principles for Lead Optimization and Analogue Development

The insights gained from SAR studies form the bedrock of rational design and lead optimization strategies for N-(4-morpholinophenyl)acetamide analogues. The goal of lead optimization is to systematically modify a lead compound to improve its potency, selectivity, and pharmacokinetic properties. nih.gov

Based on the available research, several design principles can be proposed for the development of N-(4-morpholinophenyl)acetamide analogues:

Scaffold Hopping and Bioisosteric Replacement: The central phenylacetamide core can be modified or replaced with other heterocyclic systems to explore new chemical space and potentially discover novel biological activities. For example, replacing the phenyl ring with other aromatic or heteroaromatic systems could lead to improved target engagement.

Modulation of Physicochemical Properties through Substitution: The introduction of specific substituents on the phenyl ring or the morpholine moiety can be used to fine-tune the compound's lipophilicity, solubility, and electronic properties. For instance, the addition of polar groups can enhance aqueous solubility, while lipophilic groups can improve membrane permeability.

Structure-Based Drug Design: In cases where the three-dimensional structure of the biological target is known, structure-based design techniques can be employed. This involves using computational docking to predict the binding mode of the analogues and to design new derivatives with improved complementarity to the target's active site.

Exploitation of Known Pharmacophoric Features: The consistent observation of the importance of the morpholine ring and the acetamide linker suggests that these features should be retained or minimally modified during lead optimization. Efforts can be focused on exploring a wider range of substituents at positions that have been shown to influence bioactivity.

The synthesis and evaluation of quinazolinone-based acetamide derivatives as anti-leishmanial agents provide an excellent example of lead optimization, where structure-activity analysis and the study of pharmacokinetic parameters guided the development of a promising lead compound. nih.gov

Mechanistic Investigations and Biochemical Target Deconvolution of N 4 Morpholinophenyl Acetamide and Its Analogues

In Vitro Biochemical Screening for Target Identification

In vitro biochemical screening of compounds structurally related to N-(4-morpholinophenyl)acetamide has been instrumental in identifying their potential therapeutic targets. While a broad-panel screen for the parent compound is not widely documented, studies on its analogues have pointed towards several key enzyme families. These targeted screenings have revealed that modifications to the core N-(4-morpholinophenyl)acetamide structure can lead to potent and selective inhibition of enzymes involved in bacterial replication, neurotransmitter metabolism, and cellular signaling pathways. The primary targets identified through these focused assays include bacterial DNA gyrase, cholinesterases, monoamine oxidases, certain protein kinases, and phosphodiesterases. These findings have guided the further development and characterization of these analogues as specific enzyme inhibitors.

Enzyme Inhibition and Modulation Studies

Following initial identification, detailed enzymatic assays have been conducted to quantify the inhibitory potency and selectivity of N-(4-morpholinophenyl)acetamide analogues against various targets.

DNA gyrase is a critical enzyme for bacterial survival, making it a key target for antibacterial agents. nih.gov Analogues of N-(4-morpholinophenyl)acetamide, specifically morpholine-based thiazoles, have been investigated as DNA gyrase inhibitors. A study on a series of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines demonstrated their potential as potent inhibitors of this enzyme. The inhibitory activity of these compounds was found to be comparable, and in some cases superior, to the well-known DNA gyrase inhibitor, ciprofloxacin. nih.gov Molecular docking studies suggest that these analogues bind to the active site of DNA gyrase in a manner similar to ciprofloxacin, but some exhibit a better binding affinity. nih.gov

Table 1: DNA Gyrase Inhibitory Activity of N-(4-morpholinophenyl)acetamide Analogues

| Compound ID | Structure | IC₅₀ (µg/mL) |

|---|---|---|

| 5h | 2-(6-methylpyridin-2-yl) derivative | 3.52 |

| 5g | 2-(5-methylpyridin-2-yl) derivative | 3.76 |

| 5f | 2-(4-methylpyridin-2-yl) derivative | 3.88 |

| 5e | 2-(pyridin-2-yl) derivative with ethyl group | 4.08 |

| 5l | 2-(thiophen-2-yl) derivative | 4.11 |

| 5b | 2-(pyridin-2-yl) derivative | 4.28 |

| 5k | 2-(1H-pyrrol-2-yl) derivative | 4.28 |

| 5i | 2-(pyrazin-2-yl) derivative | 4.30 |

| 5d | 2-(pyridin-4-yl) derivative | 4.32 |

| Ciprofloxacin | Reference Drug | 4.32 |

Data sourced from a study on morpholine-based thiazoles. nih.gov

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial for regulating acetylcholine (B1216132) levels and are targets for the symptomatic treatment of neurodegenerative diseases like Alzheimer's disease. nih.gov Morpholine-based chalcones, which incorporate the N-(4-morpholinophenyl) moiety, have been evaluated for their ability to inhibit these enzymes. These studies have identified compounds with dual inhibitory capacity against both monoamine oxidase-B (MAO-B) and acetylcholinesterase. nih.gov For instance, the unsubstituted morpholine-based chalcone (B49325) (MO1) was found to be a potent inhibitor of AChE. nih.gov

Table 2: Acetylcholinesterase (AChE) Inhibition by Morpholine-Based Chalcones

| Compound ID | Structure | AChE IC₅₀ (µM) |

|---|---|---|

| MO1 | Unsubstituted Phenyl B Ring | 0.091 |

| MO2 | 4-Methyl Phenyl B Ring | 0.120 |

| MO3 | 4-Methoxy Phenyl B Ring | 0.134 |

| MO4 | 4-Hydroxy Phenyl B Ring | 0.155 |

| MO5 | 4-Fluoro Phenyl B Ring | 0.103 |

| MO6 | 4-Chloro Phenyl B Ring | 0.111 |

| MO7 | 4-Bromo Phenyl B Ring | 0.115 |

| MO8 | 4-Nitro Phenyl B Ring | 0.147 |

| MO9 | 4-(Dimethylamino) Phenyl B Ring | 0.162 |

Data sourced from a study on morpholine-based chalcones. nih.gov

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a therapeutic strategy for depression and Parkinson's disease. nih.govnih.gov Morpholine-containing compounds, specifically morpholine-based chalcones, have demonstrated potent and selective inhibition of MAO-B. nih.gov The unsubstituted derivative, MO1, was found to be a particularly potent MAO-B inhibitor. All tested derivatives in the series showed a preference for inhibiting MAO-B over MAO-A, as indicated by their selectivity indices. nih.gov

Table 3: Monoamine Oxidase (MAO) Inhibition by Morpholine-Based Chalcones

| Compound ID | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) (MAO-A/MAO-B) |

|---|---|---|---|

| MO1 | 2.56 | 0.030 | 85.33 |

| MO2 | 3.11 | 0.054 | 57.59 |

| MO3 | >10 | 0.049 | >204.08 |

| MO4 | >10 | 0.061 | >163.93 |

| MO5 | 4.89 | 0.041 | 119.26 |

| MO6 | 3.75 | 0.038 | 98.68 |

| MO7 | 4.12 | 0.045 | 91.55 |

| MO8 | >10 | 0.058 | >172.41 |

| MO9 | >10 | 0.065 | >153.84 |

Data sourced from a study on morpholine-based chalcones. nih.gov

Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of cancer. Casein Kinase 2 (CK2) is a serine/threonine kinase that promotes oncogenic signaling pathways. nih.gov Structure-based hybridization of an early screening hit led to the development of 6-acetamidoindole derivatives as potent and selective inhibitors of CK2. nih.gov Although not direct N-(4-morpholinophenyl)acetamide analogues, these compounds share the acetamide (B32628) functional group and demonstrate its importance for kinase inhibition. Furthermore, dual inhibitors targeting both Bromodomain-containing protein 4 (BRD4) and CK2 have been developed, highlighting the potential for this chemical space to yield multi-targeting kinase inhibitors. nih.govmedchemexpress.com A lead compound from one study, identified as 44e, showed balanced, potent activity against both BRD4 and CK2. nih.govbiocompare.com

Table 4: Kinase Inhibition Profile of Related Analogues

| Compound | Target Kinase | IC₅₀ (nM) |

|---|---|---|

| 3a (6-acetamidoindole derivative) | CK2 | 14 |

| 4g (N-methylacetamide derivative) | CK2 | 15 |

| 44e (BRD4/CK2-IN-1) | BRD4 | 180 |

| 44e (BRD4/CK2-IN-1) | CK2 | 230 |

Data sourced from studies on acetamidoindoles and dual BRD4/CK2 inhibitors. nih.govnih.govbiocompare.com

Cyclic adenosine (B11128) monophosphate (cAMP) is a critical second messenger, and its intracellular levels are regulated by phosphodiesterases (PDEs). PDE4 is a specific target for inflammatory diseases. nih.govnih.gov While direct studies on N-(4-morpholinophenyl)acetamide are limited, research into other heterocyclic structures has revealed potent PDE4 inhibitory activity. For example, a series of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones were found to be specific inhibitors of PDE4. nih.gov The N-substitution in these series was found to be beneficial for PDE4 inhibition. nih.gov This suggests that the morpholine (B109124) moiety, a common N-substituted heterocycle, could be a favorable feature for the design of PDE4 inhibitors, though further investigation is required to establish a direct link with N-(4-morpholinophenyl)acetamide analogues.

Cellular Pathway Modulation and Signal Transduction Interventions

Analogues of N-(4-morpholinophenyl)acetamide have been shown to modulate key cellular signaling pathways involved in bone metabolism, cell death, and proliferation.

An analogue of N-(4-morpholinophenyl)acetamide, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide (PPOA-N-Ac-2-Cl), has demonstrated inhibitory effects on osteoclast differentiation. Osteoclasts are cells responsible for bone resorption, and their overactivity can lead to bone diseases like osteoporosis. The differentiation of these cells is primarily driven by the Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL).

PPOA-N-Ac-2-Cl was found to significantly decrease the formation of mature, multinucleated osteoclasts in a dose-dependent manner without causing significant cell death. Mechanistically, this compound was shown to downregulate the expression of TNF receptor-associated factor 6 (TRAF6), a crucial adaptor protein in the RANKL signaling pathway. The reduction in TRAF6 levels subsequently led to the suppression of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. This ultimately resulted in the decreased expression of key osteoclast-specific genes such as NFATc1, MMP9, CtsK, and TRAP (Acp5), all of which are critical for osteoclast function and bone resorption.

Table 1: Effect of PPOA-N-Ac-2-Cl on Osteoclast-Specific Gene Expression

| Gene | Function | Effect of PPOA-N-Ac-2-Cl |

| TRAF6 | Adaptor protein in RANKL signaling | Downregulation |

| c-fos | Transcription factor in osteoclastogenesis | Downregulation |

| DC-STAMP | Cell-cell fusion in osteoclasts | Downregulation |

| NFATc1 | Master transcription factor for osteoclast differentiation | Downregulation |

| MMP9 | Matrix metalloproteinase involved in bone resorption | Downregulation |

| CtsK | Cathepsin K, a key protease in bone resorption | Downregulation |

| TRAP (Acp5) | Tartrate-resistant acid phosphatase, an osteoclast marker | Downregulation |

This data is based on studies of the analogue N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide.

There is currently no available research specifically detailing the impact of N-(4-morpholinophenyl)acetamide or its close analogues on DNA replication and mitotic nuclear division pathways. Studies on other, structurally distinct compounds have shown that it is possible to interfere with these processes. For example, certain derivatives of podophyllotoxin (B1678966) have been found to induce cell cycle arrest in the G2/M phase, which is accompanied by apoptosis. nih.gov These compounds were shown to affect the expression of key cell cycle regulators like cdc2 and cyclin B1. nih.gov

Information regarding the modulation of protein ubiquitination and degradation mechanisms, specifically concerning the DNA repair protein Rad51, by N-(4-morpholinophenyl)acetamide or its analogues is not present in the reviewed scientific literature. The regulation of Rad51 levels through the ubiquitin-proteasome system is a critical process for maintaining genomic stability, and various E3 ligases are known to be involved in its ubiquitination and subsequent degradation or stabilization.

Receptor Binding and Ligand-Target Interaction Studies

While direct receptor binding studies for N-(4-morpholinophenyl)acetamide are not widely reported, research on a structurally related analogue, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, provides insight into potential molecular targets. This compound has been identified as a selective ligand for the sigma-1 (σ1) receptor, exhibiting a high binding affinity. nih.gov

Molecular docking studies of this analogue suggest that the morpholine ring plays a crucial role in its interaction with the σ1 receptor, forming a salt bridge with an aspartate residue (Asp126) in the binding pocket. nih.gov Additionally, important contacts with tyrosine (Tyr120), histidine (His154), and tryptophan (Trp164) residues were observed. nih.gov The sigma-1 receptor is a unique intracellular chaperone protein involved in a variety of cellular functions, including the modulation of ion channels, G-protein coupled receptor signaling, and cell survival.

Table 2: Binding Affinity of an N-(4-morpholinophenyl)acetamide Analogue

| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity (vs. σ2 receptor) |

| 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide | Sigma-1 (σ1) | 42 nM | 36-fold |

This data is for the analogue 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide. nih.gov

Computational Chemistry and Advanced Molecular Modeling Approaches for N 4 Morpholinophenyl Acetamide Research

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict how a ligand, such as N-(4-morpholinophenyl)acetamide, interacts with the binding site of a target protein.

Molecular docking simulations can elucidate the most likely binding pose of N-(4-morpholinophenyl)acetamide within the active site of a target protein. This is achieved by sampling a large number of possible conformations and orientations of the ligand and scoring them based on their complementarity to the binding site. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative measure of the strength of the interaction. A more negative binding energy generally indicates a more stable ligand-protein complex.

Illustrative Data Table: Predicted Binding Affinities of N-(4-morpholinophenyl)acetamide with Various Protein Targets

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |

| Cyclooxygenase-2 (COX-2) | 1CX2 | -8.5 |

| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -7.9 |

| Mitogen-activated protein kinase p38 alpha (p38α) | 1A9U | -9.1 |

Beyond predicting binding affinity, molecular docking is crucial for identifying the specific amino acid residues within the protein's binding pocket that are involved in the interaction with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Understanding these key interactions is vital for optimizing the ligand's structure to enhance its potency and selectivity. For N-(4-morpholinophenyl)acetamide, the morpholine (B109124) and acetamide (B32628) moieties are expected to be key players in forming hydrogen bonds, while the phenyl ring can engage in hydrophobic interactions.

Illustrative Data Table: Key Amino Acid Interactions of N-(4-morpholinophenyl)acetamide in the Binding Site of p38α

| Amino Acid Residue | Interaction Type | Distance (Å) |

| LYS53 | Hydrogen Bond (with morpholine oxygen) | 2.8 |

| GLU71 | Hydrogen Bond (with acetamide NH) | 3.1 |

| MET109 | Hydrophobic | 3.9 |

| LEU167 | Hydrophobic | 4.2 |

Quantum-Chemical Calculations and Electronic Structure Analysis

Quantum-chemical calculations provide deep insights into the electronic properties of a molecule, which are fundamental to its reactivity and interactions. Methods such as Density Functional Theory (DFT) are commonly employed to calculate various molecular descriptors. For N-(4-morpholinophenyl)acetamide, these calculations can reveal its electronic structure, charge distribution, and reactivity profile. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding non-covalent interactions.

Illustrative Data Table: Quantum-Chemical Properties of N-(4-morpholinophenyl)acetamide

| Parameter | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

In Silico Prediction of Pharmacokinetic Parameters relevant to Research Design

The journey of a drug molecule in the body is governed by its pharmacokinetic properties, commonly abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools can predict these properties for a compound like N-(4-morpholinophenyl)acetamide early in the research process, helping to identify potential liabilities and guide its optimization. Various computational models, often based on quantitative structure-property relationships (QSPR), are used to predict parameters such as oral bioavailability, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.

Illustrative Data Table: Predicted ADME Properties of N-(4-morpholinophenyl)acetamide

| ADME Parameter | Predicted Value/Classification |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Permeability | Low |

| Plasma Protein Binding | Moderate |

| CYP2D6 Inhibition | Non-inhibitor |

| Lipinski's Rule of Five | 0 violations |

Advanced Analytical Method Development for Characterization of N 4 Morpholinophenyl Acetamide and Its Derivatives

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental for separating the target compound from any impurities, starting materials, or by-products of a synthesis.

High-Performance Liquid Chromatography (HPLC) Method Development

For a compound with the polarity of N-(4-morpholinophenyl)acetamide, a reverse-phase HPLC (RP-HPLC) method would be the standard approach. Method development would typically involve:

Column Selection: A C18 or C8 stationary phase would likely be chosen to provide adequate retention and separation based on hydrophobicity.

Mobile Phase Optimization: A gradient elution method using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be developed. The gradient would be optimized to ensure sharp peaks and good resolution between the main peak and any impurities.

Detection: A UV detector would be suitable, with the detection wavelength selected based on the UV absorbance maxima of the phenyl and acetamide (B32628) chromophores in the molecule.

A hypothetical HPLC method is detailed in the table below.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| This table represents a typical starting point for method development and is not based on published experimental data for this specific compound. |

Thin-Layer Chromatography (TLC) Applications

TLC is a rapid and cost-effective technique used for monitoring reaction progress, identifying compounds, and determining purity. For N-(4-morpholinophenyl)acetamide, a silica (B1680970) gel plate would serve as the stationary phase. The mobile phase, or eluent, would likely be a mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a polar solvent (like methanol or acetone) to achieve an optimal retention factor (Rf) value, typically between 0.3 and 0.5 for clear separation. Visualization would be accomplished under UV light.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the morpholine (B109124) protons (typically two triplets), the methylene (B1212753) protons of the acetamide group, and a singlet for the amide proton. The chemical shifts (δ) and coupling constants (J) would be characteristic of the specific electronic environment of each proton.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing separate signals for each unique carbon atom in the molecule, including the carbonyl carbon of the acetamide group, the aromatic carbons, and the carbons of the morpholine ring.

The table below outlines the predicted chemical shifts for the key nuclei.

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| Amide (NH) | ~8.0-9.5 |

| Aromatic (CH) | ~6.8-7.5 |

| Morpholine (CH₂) | ~3.0-3.8 (two distinct signals) |

| Acetyl (CH₃) | ~2.0-2.2 |

| ¹³C NMR | |

| Carbonyl (C=O) | ~168-172 |

| Aromatic (C) | ~115-150 |

| Morpholine (C) | ~45-70 |

| Acetyl (C) | ~20-25 |

| This table contains predicted values based on the analysis of functional groups and is not derived from published experimental data. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of N-(4-morpholinophenyl)acetamide would be expected to exhibit characteristic absorption bands.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretch | 3250-3350 |

| C-H (Aromatic) | Stretch | 3000-3100 |

| C-H (Aliphatic) | Stretch | 2850-2960 |

| C=O (Amide I) | Stretch | 1640-1680 |

| N-H (Amide II) | Bend | 1510-1570 |

| C-O-C (Ether) | Stretch | 1070-1150 |

| This table presents expected wavenumber ranges for the indicated functional groups and is not based on a measured spectrum of the specific compound. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound, allowing for the determination of its molecular weight and elemental composition. For N-(4-morpholinophenyl)acetamide (C₁₂H₁₆N₂O₂), the expected exact mass would be approximately 220.1212 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum would also provide structural information, likely showing fragments corresponding to the loss of the acetyl group or cleavage of the morpholine ring.

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods offer a simple, cost-effective, and rapid approach for the quantitative determination of active pharmaceutical ingredients. These techniques are based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of a substance and its concentration in a solution. ijpra.com The presence of a chromophore, a part of a molecule that absorbs light, is essential for this type of analysis. In N-(4-morpholinophenyl)acetamide, the substituted phenyl ring acts as a chromophore, making it a suitable candidate for analysis by UV-Visible spectrophotometry. ucalgary.ca

While specific spectrophotometric methods for the quantitative analysis of N-(4-morpholinophenyl)acetamide have not been extensively detailed in published literature, the general principles of pharmaceutical analysis allow for the development of such methods. The development and validation of these methods would typically follow the guidelines established by the International Council for Harmonisation (ICH). slideshare.net

A common starting point for developing a spectrophotometric method is to determine the wavelength of maximum absorbance (λmax) of the compound in a suitable solvent. ijrpas.com For aromatic amides, the UV absorption maxima are typically observed around 215 nm, corresponding to the n→π* electronic transition. ucalgary.ca The analysis of structurally similar compounds, such as other aromatic amines and amides, often involves direct UV spectrophotometry or more advanced techniques like derivative and difference spectrophotometry to enhance specificity and reduce interference from other substances. nih.gov

For instance, a direct UV spectrophotometric method would involve preparing a series of standard solutions of N-(4-morpholinophenyl)acetamide at known concentrations and measuring their absorbance at the predetermined λmax. A calibration curve would then be constructed by plotting absorbance against concentration. The concentration of the analyte in a sample solution can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Derivative spectrophotometry could be employed to resolve overlapping spectra in the presence of impurities or other active ingredients. This technique involves calculating the first or higher-order derivative of the absorbance spectrum, which can help in separating the analytical signal of the target compound from background interference. nih.gov

Another approach is the use of derivatizing agents to produce a colored product that can be measured in the visible region of the spectrum. tandfonline.comnih.gov This is particularly useful if the intrinsic absorbance of the compound is weak or subject to significant interference. For aromatic amines, diazotization-coupling reactions are a well-established method to form intensely colored azo dyes with maximum absorbance at higher wavelengths, thereby increasing the sensitivity and selectivity of the assay. acs.org

The validation of a newly developed spectrophotometric method would involve assessing several parameters to ensure its suitability for its intended purpose. These parameters include linearity, range, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). slideshare.net

Below is an illustrative table of the type of data that would be generated during the validation of a hypothetical spectrophotometric method for N-(4-morpholinophenyl)acetamide.

| Parameter | Illustrative Finding |

| Wavelength of Maximum Absorbance (λmax) | 245 nm |

| Linearity Range | 2-20 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.15 µg/mL |

| Limit of Quantitation (LOQ) | 0.45 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | < 2% |

Future Directions and Emerging Research Avenues for N 4 Morpholinophenyl Acetamide Based Compounds

Exploration of Novel Scaffolds and Hybrid Molecules Derived from N-(4-morpholinophenyl)acetamide

The core structure of N-(4-morpholinophenyl)acetamide is ripe for modification to generate novel chemical scaffolds with enhanced biological activities. A primary strategy involves the synthesis of derivatives by reacting a precursor like 2-chloro-1-(morpholin-4-yl)ethanone with various amines, phenols, or thiols. nih.gov This approach allows for the introduction of diverse functional groups and heterocyclic rings, leading to libraries of new compounds. For instance, research has demonstrated the successful synthesis of derivatives by combining the morpholine (B109124) acetamide (B32628) moiety with other heterocyclic systems, yielding compounds with potential anti-tumor properties. nih.gov

The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, presents another promising frontier. nih.govmdpi.com This technique aims to create hybrid molecules that retain the beneficial properties of their parent fragments, potentially leading to synergistic effects or novel mechanisms of action. The N-(4-morpholinophenyl)acetamide scaffold can be envisioned as a key component in such hybrids. For example, it could be combined with other biologically active motifs, such as naphthoquinone structures known for their anticancer properties, to create entirely new classes of therapeutic candidates. nih.govmdpi.com The synthesis of such molecules often involves multi-step reactions where the foundational acetamide structure is esterified or otherwise linked to a second pharmacologically active molecule. google.com

Table 1: Examples of Synthesized Morpholine Acetamide Derivatives This table is representative of the types of derivatives that can be created from a morpholine acetamide precursor, as described in the literature. nih.gov

| Compound Name | Molecular Formula | Key Features |

| 1,2-di(morpholin-4-yl)ethanone | C₁₀H₁₈N₂O₃ | Contains two morpholine rings |

| 1-(morpholin-4-yl)-2-(pyrrolidin-1-yl)ethanone | C₁₀H₁₈N₂O₂ | Incorporates a pyrrolidine (B122466) ring |

| 2-[(4-fluorophenyl)amino]-1-(morpholin-4-yl)ethanone | C₁₂H₁₅FN₂O₂ | Features a substituted aromatic amine |

Application of Multi-Targeting Strategies in Compound Design

Chronic and complex diseases are often multifactorial, involving multiple biological pathways. This complexity has driven a shift in drug discovery towards multi-target-directed ligands (MTDLs), which are single molecules designed to interact with two or more distinct biological targets. nih.gov This approach offers potential advantages over combination therapies, including improved efficacy, a more straightforward pharmacokinetic profile, and better patient compliance.

The N-(4-morpholinophenyl)acetamide scaffold is an ideal candidate for the application of multi-targeting strategies. By strategically modifying its structure, researchers can incorporate additional pharmacophoric elements aimed at different biological targets. For example, in the context of neurodegenerative diseases like Alzheimer's, a derivative could be designed to not only exert its primary effect but also to chelate metal ions or inhibit enzymes like acetylcholinesterase, which are involved in the disease pathology. nih.gov The design principle involves identifying the key structural features of the N-(4-morpholinophenyl)acetamide core responsible for its primary activity and then appending other functional moieties known to interact with a second or third target, connected by a suitable linker. This rational design approach aims to create a single, integrated molecule with a polypharmacological profile tailored to a specific complex disease.

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize pharmaceutical research and development. These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the discovery and optimization of new drug candidates.

For compounds based on the N-(4-morpholinophenyl)acetamide scaffold, AI and ML can be applied in several ways:

Target Identification and Validation: AI algorithms can analyze biological data to identify and validate novel targets for which N-(4-morpholinophenyl)acetamide derivatives may be effective.

Virtual Screening and Hit Identification: Machine learning models can be trained to screen large virtual libraries of potential derivatives, predicting their binding affinity and activity against a specific target. This dramatically reduces the time and cost associated with high-throughput screening.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the N-(4-morpholinophenyl)acetamide scaffold, optimized for multiple properties such as potency, selectivity, and favorable pharmacokinetic profiles.

Property Prediction: AI can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, allowing researchers to prioritize compounds with a higher probability of success in clinical development.

By building predictive models from existing experimental data on N-(4-morpholinophenyl)acetamide and related structures, researchers can create a robust framework for designing the next generation of compounds with enhanced efficacy and safety.

Q & A

Q. What are the established synthetic routes for N-(4-morpholinophenyl)acetamide, and what optimization strategies are recommended?

The compound is typically synthesized via acetylation of 4-morpholinoaniline using acetic anhydride under reflux conditions. Key steps include:

- Reaction Setup : Heating 4-morpholinoaniline with acetic anhydride (1:1.2 molar ratio) at 80–100°C for 30–60 minutes .

- Purification : Isolation via precipitation in ice-cold water, followed by recrystallization from ethanol or methanol.

- Optimization : Adjusting stoichiometry, solvent polarity, or reaction time to improve yield (typically 70–85%). For derivatives, substituents on the phenyl ring may require protective groups (e.g., nitro reduction) .

Q. What spectroscopic and crystallographic methods are most effective for characterizing N-(4-morpholinophenyl)acetamide?

- NMR Spectroscopy : 1H NMR (400–500 MHz) identifies aromatic protons (δ 6.8–7.5 ppm), morpholine protons (δ 3.7–3.9 ppm), and the acetamide methyl group (δ 2.1 ppm). 13C NMR confirms carbonyl (δ ~168 ppm) and morpholine carbons (δ ~66 ppm) .

- X-ray Crystallography : Resolves intramolecular interactions (e.g., C–H···O) and packing via N–H···O hydrogen bonds. Lattice parameters (monoclinic systems, a = 9.6–18.5 Å) are critical for stability analysis .

- Complementary Techniques : IR (amide I band ~1650 cm⁻¹) and mass spectrometry (ESI-MS for molecular ion confirmation) .

Advanced Research Questions

Q. How is N-(4-morpholinophenyl)acetamide utilized in fragment-based drug discovery, particularly for enzyme targets?

- IMPDH Inhibition : The compound serves as a precursor for 4-(4-morpholinophenyl)-1H-imidazol-2-amine, a Mycobacterium tuberculosis IMPDH inhibitor. Key steps include deacetylation (82% yield) and enzymatic IC50 validation .

- Kinase Modulation : Derivatives like N-(3-fluorobenzyl)-2-(5-(4-morpholinophenyl)pyridin-2-yl)acetamide exhibit protein tyrosine kinase inhibition, validated via kinase activity assays (e.g., ADP-Glo™) .

- Design Strategy : Morpholine enhances solubility, while the acetamide group facilitates hydrogen bonding with catalytic residues (e.g., ATP-binding pockets) .

Q. What insights do crystallographic studies provide about the compound’s stability and reactivity?

- Intramolecular Interactions : C–H···O bonds (2.5–2.7 Å) stabilize planar conformations, reducing steric strain .

- Intermolecular Packing : N–H···O hydrogen bonds (2.8–3.0 Å) create 1D chains or 2D sheets, influencing melting points (155–162°C) and crystallinity .

- Functional Group Impact : Electron-withdrawing substituents (e.g., nitro, chloro) distort the phenyl ring, altering reactivity in nucleophilic substitutions .

Q. How should researchers resolve contradictions in reported bioactivity data for derivatives of N-(4-morpholinophenyl)acetamide?

- Orthogonal Assays : Compare enzymatic inhibition (e.g., colorimetric IMPDH assays) with cellular cytotoxicity (MTT assay ).

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, excluding byproducts as confounding factors .

- Structural Confirmation : Reanalyze disputed compounds via X-ray diffraction to rule out polymorphic or tautomeric variations .

Q. Methodological Notes for Reproducibility

- Synthetic Reproducibility : Document reflux time, solvent purity, and cooling rates to minimize batch variability .

- Crystallization Conditions : Slow evaporation from ethanol at 4°C yields diffraction-quality crystals .

- Bioactivity Reporting : Include positive controls (e.g., known kinase inhibitors) and IC50/EC50 values with error margins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.